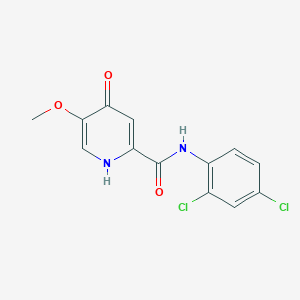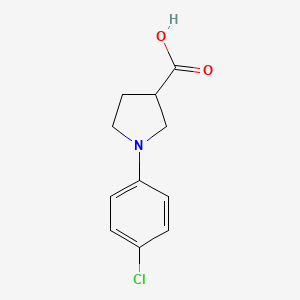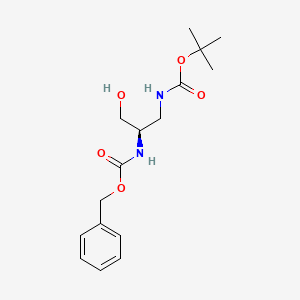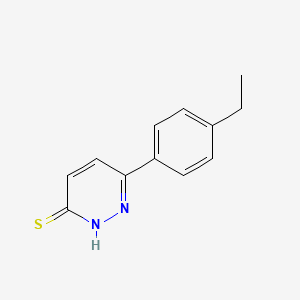
6-(4-Ethylphenyl)pyridazine-3-thiol
Vue d'ensemble
Description
“6-(4-Ethylphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of “6-(4-Ethylphenyl)pyridazine-3-thiol” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an ethylphenyl group and a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Ethylphenyl)pyridazine-3-thiol” are not fully detailed in the search results. The compound has a molecular weight of 216.30 .Applications De Recherche Scientifique
Optoelectronic Materials
Research indicates that pyridazine derivatives are valuable in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit promising properties for the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, derivatives with pyridazine rings are used to enhance electroluminescent properties, contributing to the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, a group containing pyridazine rings, show potential as nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on pyridazine derivatives demonstrate high-efficiency phosphorescent materials for OLED applications, highlighting the importance of these compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
Biological Activities
The biological activities of pyridazine derivatives are broad and significant, with antitumor, antibacterial, analgesic, and diuretic activities being noted. These derivatives have been identified as selective inhibitors for enzymes like phosphodiesterase 5 and 4, demonstrating their potential in medical and pharmacological research. The wide range of biological activity associated with pyridazine derivatives underscores the importance of synthesizing new compounds containing this scaffold for further exploration of their therapeutic potential (Wojcicka & Nowicka-Zuchowska, 2018).
Catalysis and Drug Development
Heterocyclic N-oxide derivatives, including those derived from pyridazine, have been highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds serve as vital intermediates and have roles in metal complexes formation, asymmetric catalysis, and as precursors to pharmacologically active molecules. Their use in drug development investigations, especially in exploring anticancer, antibacterial, and anti-inflammatory activities, points to the significant potential of pyridazine derivatives in contributing to new therapeutic solutions (Li et al., 2019).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYQNLNXOKMANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)pyridazine-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
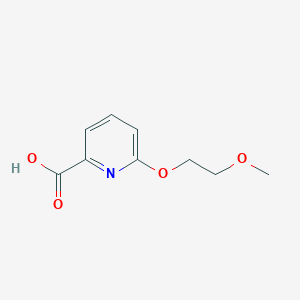
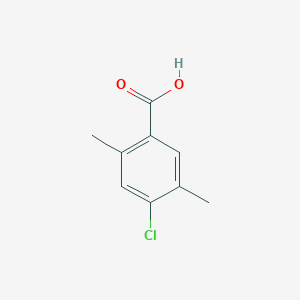
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
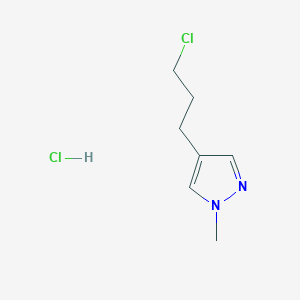
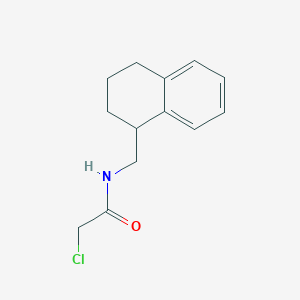
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)

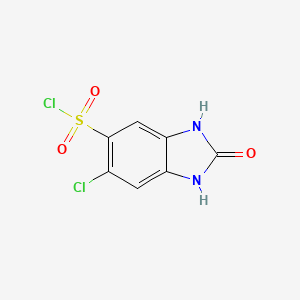
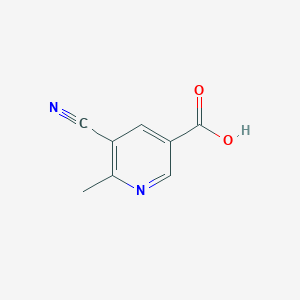
![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)
